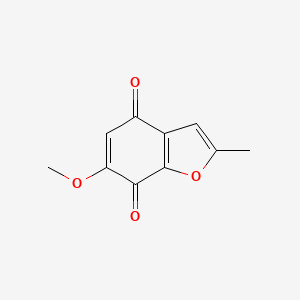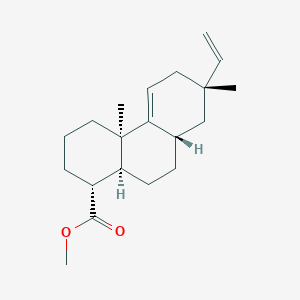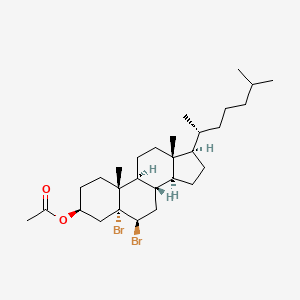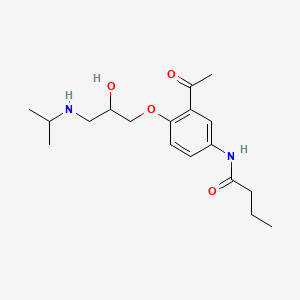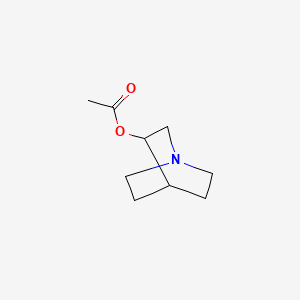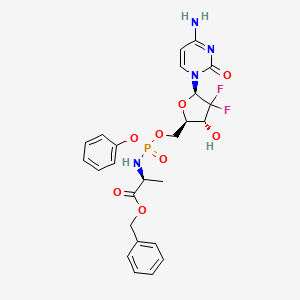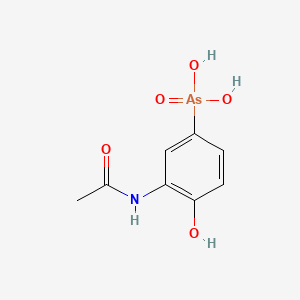
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives have been investigated for their antitumor properties. A study by Iyengar et al. (1999) synthesized a set of 20 2-cyanoaziridine-1-carboxamides and found them active against a variety of solid and hematological tumor cells, including strains resistant to standard chemotherapeutic agents like doxorubicin and mitoxantrone. Their potency in these assays correlated with the lipophilicity of substituents, highlighting the compound's potential in cancer therapy (Iyengar et al., 1999).
Synthesis and Reactivity : Aleksandrov et al. (2017) conducted a study on the synthesis and reactivity of related compounds, focusing on N-(1-Naphthyl)furan-2-carboxamide. This research is significant for understanding the chemical properties and potential applications of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives in various fields, including medicinal chemistry (Aleksandrov et al., 2017).
Mechanism of Action and Anti-Tumor Activity : Dorr et al. (2012) evaluated the anti-tumor activity and mechanism of action of AMP423, a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. The study demonstrated that AMP423 has pro-oxidant effects similar to imexon, greater cytotoxic potency in vitro, and anti-tumor activity in hematologic tumors in vivo. This suggests the potential of such derivatives in cancer treatment (Dorr et al., 2012).
Photocycloaddition Reaction : Kohmoto et al. (2001) explored the photocycloaddition reaction of naphthyl-N-(naphthylcarbonyl)carboxamides, relevant to the study of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide. This research provides insights into the chemical behavior of such compounds under different conditions, which is crucial for their application in various scientific domains (Kohmoto et al., 2001).
Antibacterial Evaluation : Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, including an N-(1-naphthyl) derivative, and evaluated their potential as antimicrobial agents. The study's findings contribute to the understanding of the antibacterial properties of such compounds (Pitucha et al., 2011).
Eigenschaften
CAS-Nummer |
219501-57-2 |
|---|---|
Produktname |
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide |
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-cyano-N-naphthalen-1-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-8-11-9-17(11)14(18)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,9H2,(H,16,18) |
InChI-Schlüssel |
WTPBNYGXGYMXNL-UHFFFAOYSA-N |
SMILES |
C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N |
Kanonische SMILES |
C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMP423; AMP-423; AMP 423. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



